molecular formula C30H38ClN7O3 B8055494 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide CAS No. 1609103-92-5

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

Cat. No.: B8055494
CAS No.: 1609103-92-5
M. Wt: 580.1 g/mol
InChI Key: BCSHRERPHLTPEE-NRFANRHFSA-N
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Description

CEP-37440 is a potent and selective dual inhibitor of focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK). It has shown significant potential in preclinical studies, particularly in the treatment of inflammatory breast cancer and other solid tumors .

Mechanism of Action

CEP-37440 works by inhibiting the kinase activities of FAK and ALK. It blocks the autophosphorylation kinase activity of FAK1 (Tyr 397), which leads to a decrease in cell proliferation .

Future Directions

Currently, CEP-37440 is undergoing clinical trials as a promising cancer therapy . It has shown effectiveness in preclinical models of FC-IBC02, SUM190, and KPL4 . Future research may focus on further clinical trials and exploring its potential in treating other types of cancer.

Biochemical Analysis

Biochemical Properties

CEP-37440 interacts with FAK1 and ALK, two key enzymes involved in cell signaling pathways . It inhibits the autophosphorylation kinase activity of FAK1 (Tyr 397), which is a crucial step in the activation of this enzyme . The compound’s interaction with these enzymes affects their function and alters the biochemical reactions they are involved in .

Cellular Effects

CEP-37440 has been shown to decrease the proliferation of certain cancer cell lines, such as the IBC cell lines FC-IBC02, SUM190, and KPL4 . It achieves this by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397), thereby inhibiting the signaling pathways that promote cell proliferation .

Molecular Mechanism

The molecular mechanism of CEP-37440 involves the inhibition of FAK1 and ALK . By blocking the autophosphorylation kinase activity of FAK1 (Tyr 397), CEP-37440 prevents the activation of this enzyme and disrupts the downstream signaling pathways that it regulates . This leads to a decrease in cell proliferation .

Dosage Effects in Animal Models

In animal models, CEP-37440 has been shown to reduce the growth of breast tumor xenografts . After 7 weeks of treatment with a dosage of 55 mg/kg bid, the tumor growth inhibition was observed to be between 23% and 79.7% .

Metabolic Pathways

The specific metabolic pathways that CEP-37440 is involved in are not clearly defined in the available literature. Given its role as an inhibitor of FAK1 and ALK, it is likely that it interacts with the metabolic pathways regulated by these enzymes .

Subcellular Localization

Given that it targets FAK1, a cytoplasmic tyrosine kinase that localizes to focal adhesions , it can be inferred that CEP-37440 may also localize to these areas within the cell.

Preparation Methods

The synthesis of CEP-37440 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

CEP-37440 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CEP-37440 is unique in its dual inhibition of FAK and ALK, making it a valuable tool in cancer research. Similar compounds include:

These compounds share some similarities with CEP-37440 but differ in their specific targets and mechanisms of action, highlighting the uniqueness of CEP-37440 in its dual inhibition capabilities .

Properties

IUPAC Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHRERPHLTPEE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025939
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391712-60-9
Record name CEP-37440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-37440
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEP-37440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

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